molecular formula C6H14BrO3P B146636 Diethyl (2-bromoethyl)phosphonate CAS No. 5324-30-1

Diethyl (2-bromoethyl)phosphonate

Cat. No. B146636
CAS RN: 5324-30-1
M. Wt: 245.05 g/mol
InChI Key: PINITSMLVXAASM-UHFFFAOYSA-N
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Description

Diethyl (2-bromoethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a diethylphosphonate group attached to a 2-bromoethyl moiety. This compound is not directly discussed in the provided papers, but its structural analogs and derivatives are extensively studied for their potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of diethyl arylethynylphosphonates can be achieved through the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids, which leads to diethyl (Z)-2-aryl-1-bromovinylphosphonates as intermediates . Additionally, diethyl bromodifluoromethylphosphonate serves as a difluorocarbene precursor and can be used for the difluoromethylation of phenols and thiophenols, indicating the versatility of diethyl phosphonates in chemical transformations .

Molecular Structure Analysis

The molecular structure of diethyl phosphonates can exhibit nearly tetrahedral geometry around the phosphorus atom. For instance, diethyl (1-hydroxy-2-butynyl)phosphonate shows this geometry, along with intermolecular and intramolecular hydrogen bonding . Such structural features are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Diethyl phosphonates participate in a variety of chemical reactions. For example, diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is used as a reagent to convert aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group . Moreover, diethyl 1-phenyl-1-trimethylsiloxymethane phosphonate acts as an acyl anion equivalent in the preparation of α-hydroxy ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonates are influenced by their molecular structure. The vibrational, electronic, and thermodynamic properties can be studied using techniques like FTIR, FT-Raman, and UV-Vis spectroscopy, as well as DFT calculations and thermogravimetric analysis. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized to determine its thermal stability and chemical behavior . The synthesis of diethyl [(2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl]phosphonate also highlights the influence of solvent presence on the nature of hydrogenation products .

Scientific Research Applications

Synthesis of Organylchalcogenoalkyl Phosphonates

Diethyl 2-bromoethyl phosphonate is used in synthesizing ω-(organylchalcogeno)alkyl phosphonates, valuable in organic chemistry. This involves nucleophilic substitution with chalcogenolate anions (Martynov, Makhaeva, Potapov, & Amosova, 2003).

Creation of Phosphorylated Isoindolinone Derivatives

The compound is instrumental in forming diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates, significant in medicinal chemistry (Jóźwiak, Zagórski, Płotka, & Cal, 2014).

Anticorrosion Properties

Diethyl (phenylamino) methyl phosphonate derivatives, synthesized from diethyl (2-bromoethyl)phosphonate, demonstrate effective anticorrosion properties for steel in acidic environments, relevant in industrial applications (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).

Synthesis of Arylethynylphosphonates

This chemical is crucial in producing diethyl arylethynylphosphonates, compounds with potential in various organic syntheses (Krawczyk & Albrecht, 2007).

Preparation of Diethyl 2-Oxo-1,1-Difluorophosphonates

It's used in the reaction with activated zinc, leading to the creation of diethyl 2-oxo-1,1-difluorophosphonates, significant in fluorine chemistry (Tsai, 1997).

Corrosion Inhibition in Industrial Processes

Alpha-aminophosphonates derived from diethyl (2-bromoethyl)phosphonate serve as corrosion inhibitors in acidic solutions, beneficial for industrial preservation (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Development of Phosphonate Polymers

Diethyl (2-bromoethyl)phosphonate is used in synthesizing phosphonate-containing polymers, an emerging field in polymer chemistry (Dolan, Naysmith, Hinkley, Sims, Brimble, Williams, & Jin, 2015).

Synthesis of Mesoporous Silica Spheres

The compound aids in creating phosphonate-containing mesoporous silica spheres, significant in material science (S. Yamada, Shang, I. Yamada, & Tagaya, 2019).

Safety And Hazards

Diethyl (2-bromoethyl)phosphonate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

1-bromo-2-diethoxyphosphorylethane
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InChI

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PINITSMLVXAASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201333
Record name Diethyl (2-bromoethyl)phosphonate
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Molecular Weight

245.05 g/mol
Source PubChem
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Product Name

Diethyl (2-bromoethyl)phosphonate

CAS RN

5324-30-1
Record name Diethyl P-(2-bromoethyl)phosphonate
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Record name Diethyl (2-bromoethyl)phosphonate
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Record name Diethyl (2-bromoethyl)phosphonate
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Record name Diethyl (2-bromoethyl)phosphonate
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Synthesis routes and methods I

Procedure details

1,2-dibromoethane (69 ml, 0.8 mol) was poured into a two-necked 150 mL round-bottom flask. Triethylphosphite (34.3 ml, 0.2 mol) was added under stirring and the mixture was then refluxed for 2 hours. The excess of 1,2-dibromoethane was removed by rotary evaporation under gentle warming at 60-70° C. The residue was distilled under reduced pressure (2 mmHg, 95-105° C. or 1 mmHg, 75° C.). Yield 95%.
Quantity
69 mL
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Reaction Step One
Quantity
34.3 mL
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Synthesis routes and methods II

Procedure details

Commercially available 1,2-dibromoethane (1.0 equiv.) and triethyl phosphite (1.0 equiv.) were heated with microwave irradiation at 160° C. for 20 minutes. The resulting residue was purified by reverse phase high performance liquid chromatography (HPLC) (0.035% TFA in ACN: 0.05% TFA in H2O, C18 column) to give diethyl 2-bromoethylphosphonate as a colorless liquid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
AV Martynov, NA Makhaeva, VA Potapov… - Sulfur …, 2003 - Taylor & Francis
… Diethyl 2-bromoethyl phosphonate and 4-bromobutyl phosphonate were prepared according to Ref. [4]. Diethyl butyl phosphonate 11 was prepared by reacting of (EtO)2PONa with …
Number of citations: 2 www.tandfonline.com
S Yamada, Y Shang, I Yamada, M Tagaya - Advanced Powder Technology, 2019 - Elsevier
Phosphonate-containing mesoporous silica (PMPS) spheres were successfully synthesized using diethyl(2-bromoethyl)phosphonate and non-ionic and cationic surfactants. The …
Number of citations: 9 www.sciencedirect.com
YC Shang, S Yamada, YD Chai… - Key Engineering …, 2018 - Trans Tech Publ
Spherical phosphorus–containing mesoporous silica (PMPS) particles were synthesized. In the PMPS particle preparation using the cationic surfactant (cetyltrimethylammonium …
Number of citations: 6 www.scientific.net
VM Kapoulas, MC Moschidis - Chemistry and Physics of Lipids, 1981 - Elsevier
… The resulting diethyl 2-bromoethyl phosphonate weighed 32.6 g (66.3% of theory). Subsequently, a solution of 15 g of diethyl 2-bromoethyl phosphonate in 100 ml of conc. HBr (48%) …
Number of citations: 13 www.sciencedirect.com
T Junk, GC Pappalardo… - Applied organometallic …, 1990 - Wiley Online Library
Arsenic analogs of lecithins (ie with replacement of nitrogen by arsenic in the choline group) are probably trace constituents of phospholipids in many organisms. Attempts to synthesize …
Number of citations: 18 onlinelibrary.wiley.com
A Rout, KA Venkatesan, TG Srinivasan… - … and Water Treatment, 2012 - Taylor & Francis
The extraction behavior of plutonium(IV) and uranium(VI) from nitric acid medium by a solution of diethyl-2-(3-methylimidazolium)ethylphosphonate bis(trifl uoromethanesulfonyl)imide (…
Number of citations: 36 www.tandfonline.com
E Montoneri, G Ricca - Phosphorus, Sulfur, and Silicon and the …, 1991 - Taylor & Francis
… This work on ethane-1-phosphono-2-sulphonic acid discloses a different approach to synthesis of compounds I, starting from O,O-diethyl-2-bromoethyl phosphonate or from 1,2-…
Number of citations: 16 www.tandfonline.com
VE Anderson, PM Weiss, WW Cleland - Biochemistry, 1984 - ACS Publications
Materials and Methods Materials. Yeast enolase and (2-aminoethyl) phosphonic acid were from Sigma. Phosphonoacetic acid was from ICN. Diethyl (2-bromoethyl) phosphonate was …
Number of citations: 119 pubs.acs.org
C Dolan, B Naysmith, SFR Hinkley… - Australian Journal of …, 2015 - CSIRO Publishing
The objective of this research was to develop novel phosphonate-containing polymers as they remain a relatively under researched area of polymer chemistry. Herein, we report the …
Number of citations: 5 www.publish.csiro.au
SB Kim, GY Jo, SI Hong - Journal of the Korean Chemical Society, 1994 - koreascience.kr
New synthetic method of aminophosphonic acids by the amination of organoboranes containing phosphorus was developed. Thus, the hydroboration of diethyl 2-propenylphosphonate, …
Number of citations: 0 koreascience.kr

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